REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9][NH2:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3].[O:13]1[CH:15]([CH2:16][CH3:17])[CH2:14]1>CC(O)C>[CH3:1][S:2]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9][NH:10][CH2:14][CH:15]([OH:13])[CH2:16][CH3:17])=[CH:7][CH:6]=1)(=[O:3])=[O:4]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CC=C(CN)C=C1
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
O1CC1CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 12 hrs
|
Duration
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12 h
|
Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel column chromatography (ethyl acetate-ethyl acetate:methanol=10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=CC=C(CNCC(CC)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |